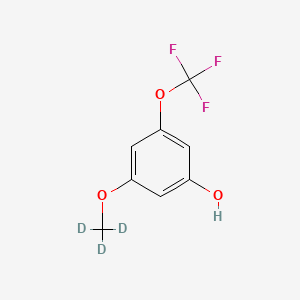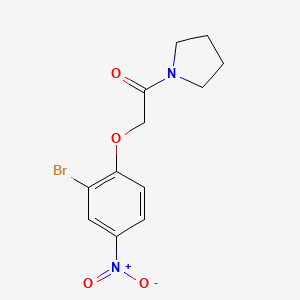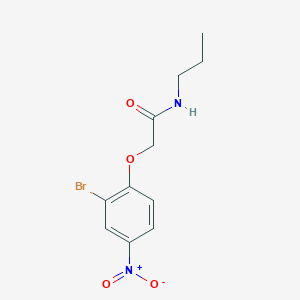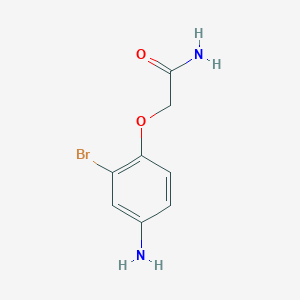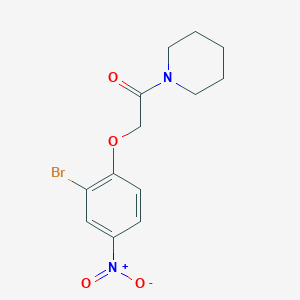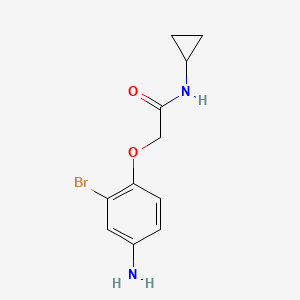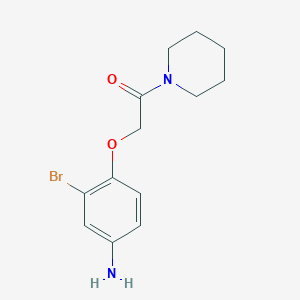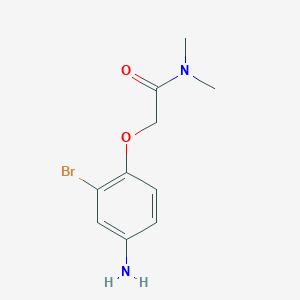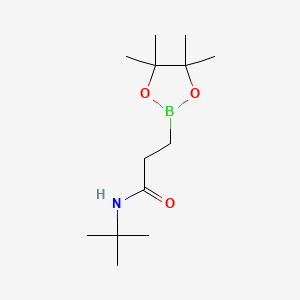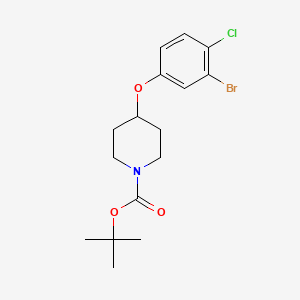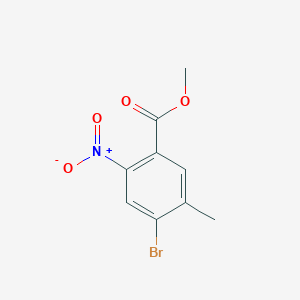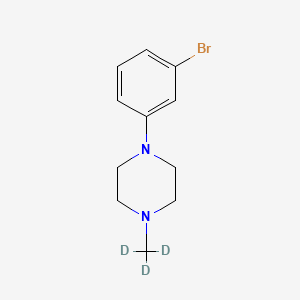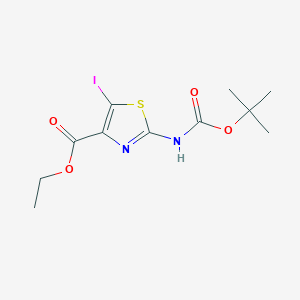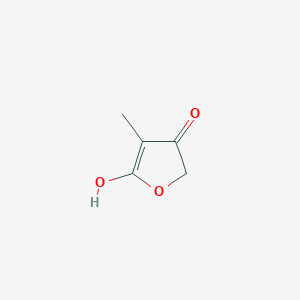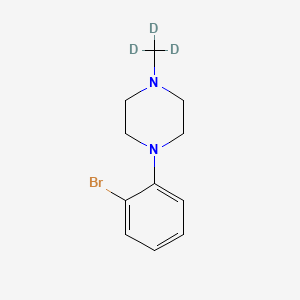
1-(2-Bromophenyl)-4-(methyl-d3)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)-4-(methyl-d3)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a bromine atom on the phenyl ring and a trideuteriomethyl group on the piperazine ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-4-(methyl-d3)piperazine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Introduction of Trideuteriomethyl Group: The trideuteriomethyl group can be introduced via a nucleophilic substitution reaction using a suitable trideuteriomethylating agent, such as trideuteriomethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(2-Bromophenyl)-4-(methyl-d3)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenylpiperazines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway and may include hydroxylated or dehydrogenated derivatives.
Hydrolysis: Products include the cleavage products of the piperazine ring, such as amines and carboxylic acids.
科学研究应用
1-(2-Bromophenyl)-4-(methyl-d3)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in biological assays to study its effects on various biological targets, such as receptors and enzymes.
Isotope Labeling: The trideuteriomethyl group makes the compound useful in isotope labeling studies, where it can be used as a tracer in metabolic and pharmacokinetic studies.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.
作用机制
The mechanism of action of 1-(2-Bromophenyl)-4-(methyl-d3)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring and the trideuteriomethyl group may influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenyl)-4-(trideuteriomethyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-4-methylpiperazine: Similar structure without the trideuteriomethyl group.
1-(2-Bromophenyl)-4-(trifluoromethyl)piperazine: Similar structure with a trifluoromethyl group instead of trideuteriomethyl.
Uniqueness
1-(2-Bromophenyl)-4-(methyl-d3)piperazine is unique due to the presence of both the bromine atom and the trideuteriomethyl group. This combination can influence its chemical reactivity, biological activity, and potential applications in research and industry. The trideuteriomethyl group, in particular, provides isotopic labeling capabilities, making it valuable for studies involving metabolic pathways and drug metabolism.
属性
IUPAC Name |
1-(2-bromophenyl)-4-(trideuteriomethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
